molecular formula C10H21ClN2O3 B591590 (2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride CAS No. 1161931-71-0

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

Cat. No. B591590
CAS RN: 1161931-71-0
M. Wt: 252.739
InChI Key: CBLODQXSQDSMHU-SCLLHFNJSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “(2R,4R)-4-methyl-2-piperidinecarboxylic acid” have been synthesized using initial raw materials like “4-methyl-2-picolinic acid” through processes like hydrogenation reduction, esterification, crystallization, and resolution .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its molecular structure and the conditions under which the reactions are carried out. Without specific information about “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride”, it’s difficult to provide an accurate analysis of its chemical reactions .

Scientific Research Applications

Neuroprotective Effects

(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC) has been identified as a potent and highly selective agonist for metabotropic glutamate (mGlu) receptors, specifically mGlu2 and -3. Research has shown that 2R,4R-APDC can protect neurons against excitotoxic degeneration, which is a significant finding for developing neuroprotective drugs (Battaglia et al., 1998).

Pharmacological Activity

A study focusing on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide and its optical isomers, including the (2R,4R) form, reported their affinity for 5-hydroxytryptamine 4 (5-HT4) receptors. The (2R,4R) isomer demonstrated distinct pharmacological activities, highlighting its potential in medicinal chemistry (Yanagi et al., 1999).

Metabotropic Glutamate Receptor Antagonist Activity

Derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, including N1-substituted analogs, have shown promising results as selective group II metabotropic glutamate receptor (mGluR) antagonists. This discovery is significant for the development of new therapeutic agents (Valli et al., 1998).

Use in Medicinal Chemistry Probes

(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized from (2R,4R)-aminopyrrolidine derivatives, have been used in medicinal chemistry probes, particularly in 19F NMR, due to their distinct conformational properties (Tressler & Zondlo, 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules to exert its effects. This is often studied in the context of drug compounds and their interactions with biological systems. Unfortunately, the mechanism of action for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and storage are crucial to ensure safety. Unfortunately, specific safety and hazard information for “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride” is not available in the current resources .

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about it. Without specific information about “(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride”, it’s difficult to predict future research directions .

properties

IUPAC Name

tert-butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLODQXSQDSMHU-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662553
Record name tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-Boc-2-Hydroxymethyl-4-aminopyrrolidine hydrochloride

CAS RN

1161931-71-0
Record name tert-Butyl (2R,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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